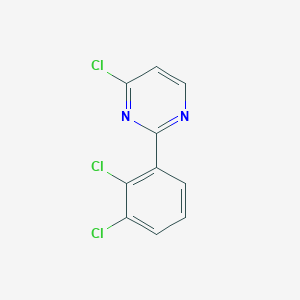
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of chlorine atoms at the 4-position of the pyrimidine ring and at the 2 and 3 positions of the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Another method involves the direct chlorination of 2-(2,3-dichlorophenyl)pyrimidine using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: As mentioned earlier, this reaction involves the coupling of the compound with an organoboron reagent in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Suzuki-Miyaura Coupling: Organoboron reagents, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).
Electrophilic Aromatic Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), catalysts (e.g., aluminum chloride).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups (e.g., amino, thiol, alkoxy groups).
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Electrophilic Aromatic Substitution: Nitro or sulfonyl derivatives of the original compound.
Scientific Research Applications
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the death of cancer cells . Additionally, the compound may interact with other cellular targets, such as kinases and receptors, to exert its biological effects .
Comparison with Similar Compounds
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: This compound also contains chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar structure but contains a pyrrolo ring fused to the pyrimidine ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: This compound contains a thieno ring fused to the pyrimidine ring and has been investigated for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a phenyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H5Cl3N2 |
|---|---|
Molecular Weight |
259.5 g/mol |
IUPAC Name |
4-chloro-2-(2,3-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(9(7)13)10-14-5-4-8(12)15-10/h1-5H |
InChI Key |
MBWWCUYESUFFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















